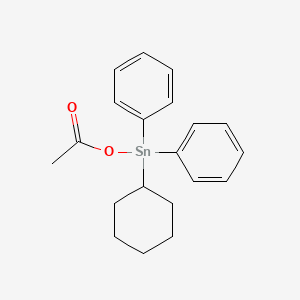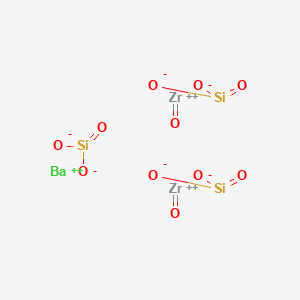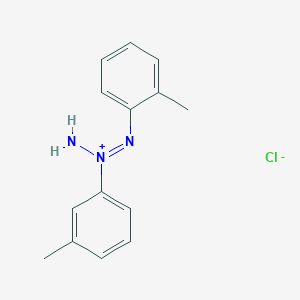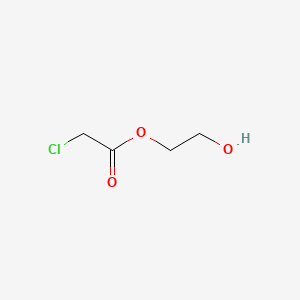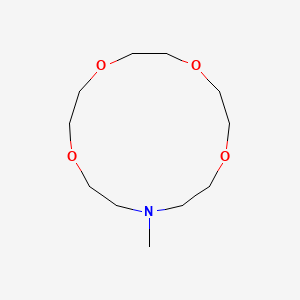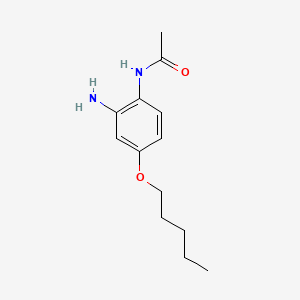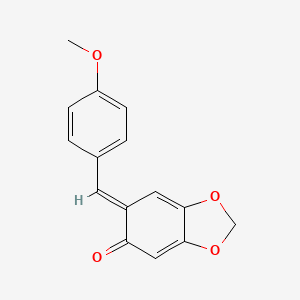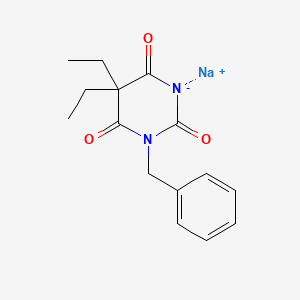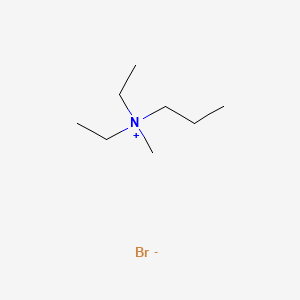
Diethylmethylpropylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylmethylpropylammonium bromide is a quaternary ammonium compound with the chemical formula C8H20BrN and a molecular weight of 210.1551 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its structure, which includes a bromide ion and a positively charged ammonium ion.
準備方法
Synthetic Routes and Reaction Conditions: Diethylmethylpropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of diethylmethylamine with propyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: Diethylmethylpropylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new quaternary ammonium compounds with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
科学的研究の応用
Diethylmethylpropylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies involving cell membrane permeability and ion transport.
作用機序
The mechanism of action of diethylmethylpropylammonium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, altering their permeability. This can affect ion transport and cellular signaling pathways. The bromide ion may also play a role in modulating these effects .
類似化合物との比較
Tetramethylammonium Bromide: Similar in structure but with four methyl groups instead of ethyl and propyl groups.
Tetraethylammonium Bromide: Contains four ethyl groups, differing from the mixed alkyl groups in diethylmethylpropylammonium bromide.
Trimethylpropylammonium Bromide: Similar but with three methyl groups and one propyl group.
Uniqueness: this compound is unique due to its mixed alkyl group structure, which can influence its chemical reactivity and interactions with biological systems. This structural variation allows for specific applications that may not be achievable with other quaternary ammonium compounds .
特性
CAS番号 |
69286-10-8 |
|---|---|
分子式 |
C8H20BrN |
分子量 |
210.16 g/mol |
IUPAC名 |
diethyl-methyl-propylazanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-8-9(4,6-2)7-3;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IJJXIIFMAVRCIW-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


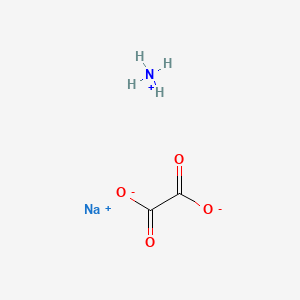
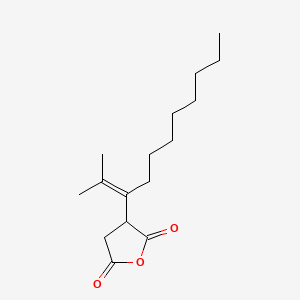
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
